4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid
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Overview
Description
4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid is a complex organic compound characterized by its multi-ring structure and the presence of nitro and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route may include:
Nitration: Introduction of nitro groups into the aromatic rings using concentrated nitric acid and sulfuric acid.
Amidation: Formation of amide bonds by reacting nitro-substituted benzoyl chlorides with aromatic amines.
Coupling Reactions: Connecting the naphthalene ring to the benzoyl-substituted aromatic rings through amide linkages.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale nitration and amidation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The nitro groups can undergo reduction to form amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the amide linkages provide sites for hydrogen bonding and other interactions. These properties make it useful in forming stable complexes with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
- 4-[(4-Nitrobenzoyl)amino]benzoic acid
- 4-[(4-Nitrobenzoyl)amino]naphthalene-1-carboxylic acid
- 4-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate
Uniqueness: 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid is unique due to its multi-ring structure and the presence of both nitro and carboxylic acid groups, which provide a combination of reactivity and stability. This makes it particularly valuable in applications requiring specific interactions with other molecules.
Properties
Molecular Formula |
C31H21N3O6 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
4-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C31H21N3O6/c35-29(22-11-15-24(16-12-22)34(39)40)32-23-13-9-20(10-14-23)19-5-7-21(8-6-19)30(36)33-28-18-17-27(31(37)38)25-3-1-2-4-26(25)28/h1-18H,(H,32,35)(H,33,36)(H,37,38) |
InChI Key |
LZHHABGKCSZVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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